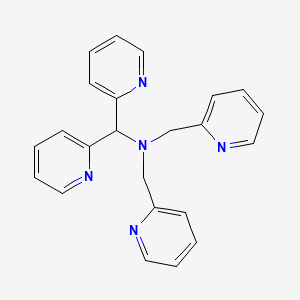

N4Py

描述

属性

分子式 |

C23H21N5 |

|---|---|

分子量 |

367.4 g/mol |

IUPAC 名称 |

1,1-dipyridin-2-yl-N,N-bis(pyridin-2-ylmethyl)methanamine |

InChI |

InChI=1S/C23H21N5/c1-5-13-24-19(9-1)17-28(18-20-10-2-6-14-25-20)23(21-11-3-7-15-26-21)22-12-4-8-16-27-22/h1-16,23H,17-18H2 |

InChI 键 |

PRICLFAUAJHZLI-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=NC(=C1)CN(CC2=CC=CC=N2)C(C3=CC=CC=N3)C4=CC=CC=N4 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

N4Py; N-4-Py; N 4 Py; |

产品来源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of the N4Py Ligand

Introduction

The pentadentate polypyridyl amine ligand, N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, commonly known as N4Py, has emerged as a significant scaffold in coordination chemistry. Its ability to form stable complexes with a variety of transition metals, particularly iron, has made it an invaluable tool for modeling the active sites of non-heme iron enzymes and for the development of biomimetic catalysts.[1][2] Furthermore, the coordination complexes of this compound have garnered interest in the field of drug development, with studies exploring their potential as anticancer agents.[3][4][5] This technical guide provides a comprehensive overview of the synthesis and characterization of the this compound ligand, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound Ligand

The synthesis of the this compound ligand is a multi-step process that typically involves the preparation of key precursors followed by a final alkylation reaction. The general strategy is based on the nucleophilic substitution of picolyl halides with a polyamine backbone.

Synthesis Workflow

Caption: General synthetic workflow for the this compound ligand.

Experimental Protocols

1. Synthesis of Di(2-picolyl)amine (Bis(2-pyridylmethyl)amine)

Di(2-picolyl)amine is a key intermediate in the synthesis of this compound. It can be synthesized via the alkylation of 2-picolylamine with 2-picolyl chloride.[6][7]

-

Materials: 2-Picolylamine, 2-picolyl chloride hydrochloride, sodium hydroxide, diethyl ether, dichloromethane (B109758), anhydrous magnesium sulfate.

-

Procedure:

-

A solution of 2-picolyl chloride hydrochloride in water is neutralized with a solution of sodium hydroxide.

-

The resulting free 2-picolyl chloride is extracted into diethyl ether.

-

The ethereal solution of 2-picolyl chloride is added dropwise to a solution of 2-picolylamine in a suitable solvent (e.g., ethanol) at room temperature.

-

The reaction mixture is stirred for several hours to allow for the alkylation to proceed.

-

The solvent is removed under reduced pressure.

-

The residue is dissolved in dichloromethane and washed with water to remove any remaining salts.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield di(2-picolyl)amine as an oil.

-

2. Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound)

The final step in the synthesis of this compound involves the alkylation of a suitable amine with a picolyl derivative. While a detailed, unified protocol for the parent this compound ligand is not available in a single source from the provided search results, the general methodology for analogous compounds suggests the alkylation of an amine with a picolyl halide. For this compound, this would conceptually involve the reaction of bis(2-pyridyl)methylamine with two equivalents of 2-picolyl chloride, or a related strategy. A previously reported method for derivatives involves reductive amination.[8]

-

General Procedure (by analogy):

-

Bis(2-pyridyl)methylamine is dissolved in a suitable polar aprotic solvent, such as acetonitrile (B52724) or dimethylformamide.

-

A base, such as potassium carbonate or triethylamine, is added to the solution.

-

Two equivalents of 2-picolyl chloride hydrochloride, neutralized to the free base, are added portion-wise to the reaction mixture.

-

The mixture is heated and stirred for several hours to drive the reaction to completion.

-

After cooling to room temperature, the reaction mixture is filtered to remove inorganic salts.

-

The solvent is removed in vacuo.

-

The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of ethyl acetate (B1210297) in hexanes to afford the pure this compound ligand.

-

Characterization of this compound Ligand

The structural elucidation and confirmation of the synthesized this compound ligand are performed using a combination of spectroscopic techniques.

Characterization Workflow

Caption: Workflow for the purification and characterization of the this compound ligand.

Quantitative Data

The following tables summarize the key characterization data for the this compound ligand.

Table 1: NMR Spectroscopic Data for this compound Ligand

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 8.50-7.00 | m | Pyridyl protons |

| 3.80 | s | -CH₂- | |

| 5.00 | s | -CH- | |

| ¹³C | 160-120 | - | Pyridyl carbons |

| 60 | - | -CH₂- | |

| 70 | - | -CH- |

Note: The exact chemical shifts can vary depending on the solvent and instrument used. The data presented here are approximate values based on typical spectra of related polypyridyl amine ligands.

Table 2: Mass Spectrometry Data for this compound Ligand

| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Observed m/z [M+H]⁺ |

| ESI-MS | Positive | 368.1875 | 368.1870 |

Experimental Methodologies for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 400 or 500 MHz) using a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or acetonitrile-d₃ (CD₃CN). Tetramethylsilane (TMS) is typically used as an internal standard.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly employed to determine the molecular weight of the this compound ligand. The sample is dissolved in a suitable solvent like methanol (B129727) or acetonitrile and introduced into the mass spectrometer. The data is typically acquired in the positive ion mode to observe the protonated molecular ion [M+H]⁺.

-

UV-Vis Spectroscopy: The electronic absorption spectrum of the this compound ligand is recorded using a UV-Vis spectrophotometer. The ligand is dissolved in a UV-transparent solvent, such as acetonitrile or methanol, and the absorbance is measured over a range of wavelengths (typically 200-800 nm). The spectrum is characterized by intense π-π* transitions in the UV region, characteristic of the pyridine (B92270) rings.

The this compound ligand is a versatile and important molecule in the fields of inorganic chemistry and medicinal chemistry. The synthetic route, while requiring careful execution of multiple steps, is accessible and allows for the production of this valuable ligand. Thorough characterization using standard spectroscopic techniques is crucial to confirm the identity and purity of the final product, ensuring its suitability for subsequent applications in research and development. This guide provides the foundational knowledge for the successful synthesis and characterization of the this compound ligand, enabling further exploration of its coordination chemistry and potential applications.

References

- 1. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. politesi.polimi.it [politesi.polimi.it]

- 4. Di-(2-picolyl)amine 0.97 Bis(2-pyridylmethyl)amine [sigmaaldrich.com]

- 5. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine | 104170-15-2 | Benchchem [benchchem.com]

- 6. thesis.unipd.it [thesis.unipd.it]

- 7. 2-Picolylamine - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

The Intricate Dance of Iron and N4Py: A Technical Guide to Coordination Chemistry and Catalytic Oxidation

For Researchers, Scientists, and Drug Development Professionals

The synthetic pentadentate ligand N4Py, formally known as N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, has emerged as a cornerstone in the field of bioinorganic chemistry. Its ability to form stable and reactive complexes with iron has provided invaluable insights into the mechanisms of non-heme iron enzymes and has paved the way for the development of novel oxidation catalysts. This technical guide delves into the core aspects of this compound coordination chemistry with iron, offering a comprehensive overview of synthesis, characterization, reactivity, and catalytic applications, supported by detailed experimental protocols and quantitative data.

The this compound Ligand: Synthesis and Coordination Motif

The this compound ligand is designed to mimic the 5N coordination environment found in the active sites of some non-heme iron enzymes. Its synthesis, while not trivial, can be achieved through established synthetic routes.

Experimental Protocol: Synthesis of the this compound Ligand

This protocol outlines a general procedure for the synthesis of the this compound ligand, based on methods reported in the literature.

Materials:

-

Di(2-pyridyl)methane

-

2-(Chloromethyl)pyridine (B1213738) hydrochloride

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (B95107) (THF) or other suitable solvent

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

Deprotonation of Di(2-pyridyl)methane: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve di(2-pyridyl)methane in anhydrous THF. Cool the solution to 0 °C in an ice bath. Add sodium hydride portion-wise with stirring. The reaction mixture will typically change color and evolve hydrogen gas. Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature to ensure complete deprotonation.

-

Alkylation with 2-(Chloromethyl)pyridine: In a separate flask, neutralize 2-(chloromethyl)pyridine hydrochloride with a suitable base (e.g., aqueous NaOH) and extract the free base into an organic solvent. Dry the organic layer and carefully remove the solvent. Dissolve the resulting 2-(chloromethyl)pyridine in anhydrous THF.

-

Coupling Reaction: Slowly add the solution of 2-(chloromethyl)pyridine to the solution of the deprotonated di(2-pyridyl)methane at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product into a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or alumina (B75360) using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to yield the pure this compound ligand.

-

Characterization: The identity and purity of the synthesized this compound ligand should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Iron Complexes of this compound: Synthesis and Characterization

The this compound ligand readily forms complexes with iron in various oxidation states. The synthesis of the iron(II) precursor is the typical starting point for accessing higher-valent iron-oxo and iron-hydroperoxo species.

Experimental Protocol: Synthesis of FeII(this compound)(CH3CN)2

Materials:

-

This compound ligand

-

Fe(ClO4)2·xH2O or --INVALID-LINK--2

-

Acetonitrile (CH3CN)

-

Diethyl ether

-

Inert atmosphere glovebox or Schlenk line

Procedure:

-

Under an inert atmosphere, dissolve the this compound ligand in acetonitrile.

-

In a separate vial, dissolve an equimolar amount of the iron(II) salt in acetonitrile.

-

Slowly add the iron(II) salt solution to the ligand solution with stirring. A color change is typically observed, indicating complex formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Slowly add diethyl ether to the solution to precipitate the complex.

-

Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.

-

The resulting --INVALID-LINK--2 complex can be characterized by UV-vis spectroscopy, ESI-MS, and X-ray crystallography.

Quantitative Data Summary

The structural and spectroscopic properties of iron-N4Py complexes are crucial for understanding their electronic structure and reactivity. The following tables summarize key quantitative data reported in the literature.

| Complex | Fe-Namine (Å) | Fe-Npyridine (avg, Å) | Fe-O (Å) | Reference |

| [FeII(this compound)(CH3CN)]2+ | ~2.2 | ~2.15 | N/A | [1] |

| [FeIV(O)(this compound)]2+ | ~2.0 | ~2.1 | ~1.65 | [2] |

Table 1: Selected Bond Lengths of Iron-N4Py Complexes.

| Complex | λmax (nm) | ε (M-1cm-1) | δ (mm/s) | ΔEQ (mm/s) | Reference(s) |

| [FeII(this compound)(CH3CN)]2+ | ~456 | ~1000 | ~0.45 | ~0.3 | |

| [FeIII(this compound)(OOH)]2+ | ~550 | ~1200 | ~0.15 | ~1.7 | [3] |

| [FeIV(O)(this compound)]2+ | ~700 | ~300-400 | ~0.05 | ~0.9 | [1][4] |

| [FeIV(O)(N4PyMe2)]2+ | - | - | 0.05 | 0.62 | [4][5][6][7][8] |

Table 2: Spectroscopic Data for Key Iron-N4Py Intermediates.

| Complex | E1/2 (V vs Fc+/0) | Reference |

| [FeII(this compound)(CH3CN)]2+ | +0.88 | [1] |

| [FeIV(O)(this compound)]2+ / [FeIII(O)(this compound)]+ | +0.9 | [2] |

Table 3: Redox Potentials of Selected Iron-N4Py Complexes.

Reactivity and Catalytic Oxidation

The most fascinating aspect of iron-N4Py chemistry lies in the reactivity of its high-valent iron-oxo species, which are potent oxidants capable of performing challenging chemical transformations.

Generation of the Fe(IV)=O Intermediate

The key intermediate, [FeIV(O)(this compound)]2+, can be generated by reacting the Fe(II) precursor with various terminal oxidants.

Caption: General scheme for the formation of the iron(IV)-oxo species.

Catalytic Cycle for Alkane Hydroxylation

Iron-N4Py complexes can catalytically hydroxylate C-H bonds, mimicking the function of non-heme iron enzymes. The proposed mechanism involves a hydrogen atom transfer (HAT) followed by a radical rebound step.

Caption: Proposed catalytic cycle for alkane hydroxylation by an iron-N4Py complex.

The Role of Ligand Electronics and Sterics

Modifications to the this compound ligand framework have a profound impact on the reactivity of the corresponding iron complexes.

Caption: Relationship between ligand modifications and the reactivity of iron-oxo species.

For instance, introducing electron-withdrawing groups on the pyridine (B92270) rings generally increases the electrophilicity of the iron-oxo unit, leading to enhanced reactivity in HAT reactions. Conversely, bulky substituents near the iron center can sterically hinder the approach of substrates, thereby modulating the selectivity of the catalyst.[4][5]

Applications in Drug Development and Biomimicry

The ability of iron-N4Py complexes to mimic the function of non-heme iron enzymes makes them valuable tools for studying enzymatic reaction mechanisms. Furthermore, their capacity to perform selective oxidations under mild conditions is of significant interest in the development of new synthetic methodologies for drug synthesis. The cytotoxic potential of some iron-N4Py complexes is also being explored in the context of anticancer drug development, where their ability to generate reactive oxygen species can be harnessed to induce cancer cell death.

Conclusion

The coordination chemistry of the this compound ligand with iron has proven to be a rich and rewarding area of research. The resulting complexes have not only advanced our fundamental understanding of bioinorganic chemistry but also hold significant promise for applications in catalysis and medicinal chemistry. This guide provides a foundational understanding of this dynamic field, equipping researchers with the necessary knowledge to explore and expand upon the fascinating chemistry of iron-N4Py complexes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine | 104170-15-2 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Bis(2-pyridylmethyl)amine | C12H13N3 | CID 73759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Properties of N4Py Metal Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of metal complexes formed with the pentadentate ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine (N4Py). These complexes are of significant interest in the fields of bioinorganic chemistry and drug development due to their biomimetic activities and potential as therapeutic agents. This document summarizes key spectroscopic data, details common experimental protocols, and illustrates relevant biological pathways.

Introduction to this compound Metal Complexes

The this compound ligand is a versatile chelator that can coordinate to a variety of metal ions, including iron, manganese, copper, and zinc, forming stable complexes.[1] These complexes often mimic the activity of metalloenzymes, such as bleomycins, by activating small molecules like dioxygen.[2] Their ability to generate reactive oxygen species (ROS) and induce apoptotic cell death has made them promising candidates for anticancer drug development.[1][2] Understanding the spectroscopic properties of these complexes is crucial for characterizing their structure, reactivity, and interactions with biological systems.

Spectroscopic Characterization

The electronic and structural properties of this compound metal complexes are primarily investigated using UV-Visible (UV-Vis) absorption, fluorescence, and circular dichroism spectroscopy.

2.1. UV-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing this compound metal complexes. The spectra typically exhibit two main types of electronic transitions:

-

Ligand-Centered π-π Transitions:* Intense absorption bands are observed in the UV region (200-300 nm), which are characteristic of the pyridyl groups within the this compound ligand.[1]

-

Metal-to-Ligand Charge Transfer (MLCT) Bands: In the visible region, this compound complexes with transition metals often display MLCT bands. These transitions involve the transfer of an electron from a metal d-orbital to a ligand π*-orbital and are sensitive to the identity and oxidation state of the metal ion, as well as the coordination environment.[3][4] For instance, Fe(II)-N4Py complexes show distinct MLCT bands that are monitored to study metal-ion exchange reactions.[5]

-

d-d Transitions: For some transition metal complexes, weaker d-d transitions can be observed in the visible or near-infrared (NIR) region. These transitions are often faint but provide valuable information about the ligand field strength. For example, Fe(IV)=O complexes of this compound and its derivatives exhibit characteristic near-IR absorptions around 700 nm.[3][4]

The following table summarizes the UV-Vis absorption data for several this compound metal complexes.

| Metal Ion | Oxidation State | Solvent/Buffer | λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Reference(s) |

| Fe | II | Acetonitrile (B52724) | 393, 466 | 6280, 6000 | [4] |

| Fe | II | PBS (pH 7.4) | ~457 | Not specified | [1][6] |

| Fe (derivative L¹) | II | Acetonitrile | 393, 466 | 6280, 6000 | [4] |

| Fe (derivative L³) | II | Acetonitrile | 380, 451 | 6080, 7880 | [4] |

| Fe (derivative L⁴) | II | Acetonitrile | 410, 452 | 9560, 11280 | [4] |

| Fe | IV=O | Acetonitrile | 695 | ~400 | [3][4] |

| Fe (derivative L¹) | IV=O | Acetonitrile | 706 | ~400 | [3] |

| Fe (derivative L²) | IV=O | Acetonitrile | 721 | ~400 | [3] |

| Fe (derivative asthis compound) | IV=O | Acetonitrile | 705 | ~400 | [7] |

| Mn | II | PBS (pH 7.4) | ~320 (shoulder) | 400 | [6] |

| Cu | II | PBS (pH 7.4) | ~900 (broad) | 160 | [6] |

2.2. Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of this compound metal complexes with biological macromolecules such as DNA and proteins.[8] These studies often employ fluorescent probes, like ethidium (B1194527) bromide (EB) for DNA, whose fluorescence is quenched or enhanced upon interaction with the metal complex. Such experiments can provide quantitative data on binding affinities and modes of interaction.[8] Additionally, conjugation of fluorophores to the this compound ligand can be used to visualize the cellular uptake and localization of these complexes.[2]

2.3. Circular Dichroism (CD) Spectroscopy

Circular dichroism spectroscopy is employed for chiral this compound metal complexes to investigate their stereochemistry and chiroptical properties. For instance, chiral derivatives of this compound, such as asthis compound, and their metal complexes exhibit distinct CD spectra that can be used to establish their absolute configurations.[7][9] This technique is particularly valuable for studying enantioselective reactions catalyzed by these complexes.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

3.1. Synthesis of this compound Metal Complexes

The synthesis of this compound metal complexes is typically achieved by reacting the this compound ligand with a corresponding metal salt in an appropriate solvent, such as acetonitrile or methanol.[1][10] The resulting complexes can then be precipitated and purified. For example, --INVALID-LINK--₂ is synthesized by reacting the this compound ligand with an iron(II) salt under a carbon monoxide atmosphere.[10]

3.2. UV-Vis Spectrophotometry

UV-Vis absorption spectra are recorded using a dual-beam spectrophotometer.

-

Sample Preparation: Solutions of the this compound metal complexes are prepared in a suitable solvent (e.g., acetonitrile, phosphate-buffered saline) at a known concentration, typically in the micromolar to millimolar range.[1][11]

-

Measurement: The absorbance of the solution is measured over a specific wavelength range (e.g., 200-1100 nm). A reference cuvette containing only the solvent is used to correct for background absorbance.

-

Data Analysis: The absorption maxima (λmax) and corresponding molar extinction coefficients (ε) are determined from the spectra. The Beer-Lambert law (A = εcl) is used to calculate ε, where A is the absorbance, c is the concentration, and l is the path length of the cuvette.[12]

3.3. Fluorescence Spectroscopy for DNA Interaction Studies

-

Preparation of DNA Solution: A solution of calf thymus DNA (CT-DNA) is prepared in a buffer (e.g., Tris-HCl) and its concentration is determined by measuring the absorbance at 260 nm.

-

Titration Experiment: A solution of the DNA is titrated with increasing concentrations of the this compound metal complex. If a fluorescent probe like ethidium bromide is used, the complex is added to a pre-formed DNA-probe adduct.[8]

-

Fluorescence Measurement: The fluorescence emission spectra are recorded at a fixed excitation wavelength. Changes in the fluorescence intensity are monitored to determine the binding constant and stoichiometry of the interaction.[8][13]

Signaling Pathways and Biological Activity

The biological activity of this compound metal complexes, particularly their anticancer properties, is often linked to their ability to induce oxidative stress and apoptosis.

4.1. Generation of Reactive Oxygen Species (ROS)

Fe(II)-N4Py complexes can react with molecular oxygen or cellular reductants to generate reactive oxygen species such as superoxide (B77818) (O₂⁻) and hydroxyl radicals (•OH).[1] These ROS can cause damage to cellular components, including DNA, lipids, and proteins, leading to cell death. The generation of ROS can be detected using fluorescent probes like 3′-(p-aminophenyl)fluorescein (APF).[1]

4.2. Induction of Apoptosis

This compound and its metal complexes have been shown to induce apoptotic cell death in cancer cells.[1] This process can be initiated by the oxidative damage caused by ROS. Apoptosis is a programmed cell death pathway that involves the activation of a cascade of enzymes called caspases.[14] The involvement of apoptosis can be confirmed by assays that detect caspase activation or DNA fragmentation.[1] Furthermore, some this compound complexes may induce apoptosis by chelating essential metal ions like zinc, thereby inhibiting proteins such as the X-linked inhibitor of apoptosis protein (XIAP).[1]

References

- 1. Importance of Metal-Ion Exchange for the Biological Activity of Coordination Complexes of the Biomimetic Ligand this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.rug.nl [pure.rug.nl]

- 3. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Spectroscopy, Structure, Biomacromolecular Interactions, and Antiproliferation Activity of a Fe(II) Complex With DPA-Bpy as Pentadentate Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 9. On the nature of optical activity in chiral transition metal complexes: [Pd(Me)2(BINAP)] - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis, characterization, and reactivity of the stable iron carbonyl complex [Fe(CO)(this compound)](ClO4)2: photoactivated carbon monoxide release, growth inhibitory activity, and peptide ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. farmaciajournal.com [farmaciajournal.com]

- 14. Frontiers | Recent progress in thiocarbazone metal complexes for cancer therapy via mitochondrial signalling pathway [frontiersin.org]

Crystal Structure of N4Py Iron(II) Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and characterization of N4Py iron(II) complexes. The this compound ligand, N,N-bis(2-pyridylmethyl)-N-(bis-2-pyridyl)methylamine, is a versatile pentadentate ligand that forms well-defined coordination complexes with iron(II). These complexes are of significant interest due to their role as synthetic models for non-heme iron enzymes and their potential applications in catalysis and drug development. This document details the synthesis, crystallographic parameters, and key structural features of these important compounds.

Introduction to this compound Iron(II) Complexes

The archetypal this compound iron(II) complex is --INVALID-LINK--, which serves as a parent compound for a range of derivatives. In this complex, the iron(II) center is coordinated by the five nitrogen atoms of the this compound ligand and one acetonitrile (B52724) molecule, resulting in a pseudo-octahedral geometry. The spin state of the iron(II) ion, a critical determinant of its reactivity, can be either low-spin (S=0) or high-spin (S=2), and is influenced by the specific ligand environment, counter-ions, and solvent molecules present in the crystal lattice.

Synthesis and Crystallization

The synthesis of this compound iron(II) complexes is typically achieved through the reaction of the this compound ligand with an iron(II) salt in an appropriate solvent under an inert atmosphere. The choice of solvent and counter-ion can influence the final product and its crystalline form.

General Synthesis Protocol for Fe(II)(this compound)(CH3CN)2

A solution of the this compound ligand in acetonitrile is treated with a solution of Fe(ClO4)2·xH2O in the same solvent. The reaction mixture is stirred under an inert atmosphere, leading to the formation of the desired complex. Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent or by vapor diffusion of a less polar solvent, such as diethyl ether, into the acetonitrile solution of the complex.

Synthesis of Fe(II)(CO)(this compound)2

For the carbonyl derivative, the synthesis can be performed by treating the this compound ligand with Fe(II)(ClO4)2 in acetone (B3395972) under an argon atmosphere, followed by bubbling carbon monoxide gas through the reddish-orange solution. This results in the precipitation of the light-orange --INVALID-LINK-- complex.[1][2] An alternative in situ preparation involves reacting this compound with (NH4)2Fe(II)(SO4)2·6H2O in deoxygenated water, followed by bubbling with CO.[1][2]

Crystallographic Data and Structural Parameters

The crystal structures of several this compound iron(II) complexes have been determined by single-crystal X-ray diffraction. The key structural parameters, including bond lengths and angles, provide insight into the coordination environment of the iron center.

Tabulated Crystallographic Data

The following table summarizes selected bond distances for the parent complex, --INVALID-LINK--, and a related derivative. The data highlights the typical bond lengths observed for low-spin Fe(II) complexes with nitrogen-based ligands.

| Complex | Fe–N_amine (Å) | Fe–N_pyridyl (avg. Å) | Fe–N_acetonitrile (Å) | Reference |

| --INVALID-LINK-- | ~2.15 | ~2.00 | ~1.95 | [3][4] |

| --INVALID-LINK-- | 2.199 | 2.011 - 2.030 | 1.953 | [5] |

Note: The exact bond lengths can vary slightly depending on the specific crystal structure determination.

The Fe-N bond lengths in the equatorial plane are typically in the range of 1.9–2.0 Å, which is consistent with other reported Fe(II) complexes.[3][4]

Coordination Geometry and Spin State

The coordination geometry of the iron(II) center in this compound complexes is generally a distorted octahedron. The this compound ligand wraps around the metal ion, with the four pyridine (B92270) nitrogen atoms defining the equatorial plane and the tertiary amine nitrogen occupying one axial position. The second axial position is occupied by a solvent molecule or another ligand.

The spin state of the iron(II) ion is a crucial feature. In the solid state, complexes like --INVALID-LINK-- and its derivatives are often found to be low-spin.[5] However, in solution, there can be an equilibrium between low-spin and high-spin states, which can be influenced by pH.[5][6] For instance, in aqueous solution, the acetonitrile ligand can be replaced by water or hydroxide, leading to changes in the spin state equilibrium.[5] The nature of the ligand can also dictate the spin state; for example, the introduction of methyl groups on the pyridine rings can lead to a weaker ligand field and favor a high-spin state.[7]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the synthesis and characterization of this compound iron(II) complexes, as well as the relationship between the spin state and coordination geometry.

Caption: General workflow for the synthesis and characterization of this compound iron(II) complexes.

Caption: Factors influencing the spin state of this compound iron(II) complexes and its consequences.

Conclusion

The this compound ligand provides a robust platform for the synthesis of well-defined iron(II) complexes with tunable properties. The detailed structural information obtained from X-ray crystallography is essential for understanding the electronic structure and reactivity of these compounds. This technical guide serves as a foundational resource for researchers engaged in the study and application of these versatile coordination complexes. Further investigations into the synthesis of novel this compound derivatives and the exploration of their catalytic and biological activities are promising avenues for future research.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand exchange and spin state equilibria of Fe(II)(this compound) and related complexes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

N4Py: A Comprehensive Technical Guide to a Versatile Pentadentate Ligand in Catalysis and Bioinorganic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine, commonly known as N4Py, is a robust pentadentate ligand that has garnered significant attention in the fields of bioinorganic chemistry, catalysis, and medicinal chemistry. Its five nitrogen donor atoms, derived from four pyridine (B92270) rings and a central tertiary amine, provide a versatile coordination environment for a wide array of transition metal ions. This unique structural feature allows for the formation of stable metal complexes that can mimic the active sites of metalloenzymes and exhibit remarkable reactivity in various chemical transformations, including oxidative DNA cleavage and catalytic C-H bond oxidation. This in-depth technical guide provides a comprehensive overview of the synthesis, coordination chemistry, and applications of the this compound ligand and its metal complexes, with a particular focus on its iron complexes.

Ligand and Complex Synthesis: Experimental Protocols

A detailed understanding of the synthesis of the this compound ligand and its metal complexes is crucial for its application in research and development. The following sections provide detailed experimental protocols for the synthesis of the this compound ligand and its widely studied iron(II) complex, --INVALID-LINK--2.

Synthesis of the this compound Ligand

The synthesis of the this compound ligand is typically achieved through a multi-step process, starting from commercially available precursors. A common route involves the synthesis of the key intermediate, di(2-picolyl)amine (DPA), followed by its reaction with 2-vinylpyridine (B74390).

Step 1: Synthesis of Di(2-picolyl)amine (DPA)

Di(2-picolyl)amine is synthesized via a two-step reaction involving the formation of an imine intermediate followed by its reduction.[1]

-

Materials:

-

2-aminomethylpyridine

-

Pyridine-2-carbaldehyde

-

Methanol (B129727) (MeOH)

-

Sodium borohydride (B1222165) (NaBH4)

-

Dichloromethane (B109758) (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

-

Procedure:

-

Dissolve pyridine-2-carbaldehyde (1 equivalent) in methanol.

-

To this solution, add 2-aminomethylpyridine (1 equivalent) dropwise at room temperature. The reaction mixture is stirred for 2-3 hours to form the N-(2-pyridylmethyl)-2-pyridylmethanimine intermediate.

-

Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 equivalents) in small portions.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Remove the methanol under reduced pressure.

-

To the residue, add dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain di(2-picolyl)amine as an oil. The product can be further purified by vacuum distillation.

-

Step 2: Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)-methylamine (this compound)

The final step involves the N-alkylation of di(2-picolyl)amine with 2-vinylpyridine.

-

Materials:

-

Di(2-picolyl)amine (DPA)

-

2-vinylpyridine

-

Acetonitrile (CH3CN)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (B78521) (NaOH)

-

Dichloromethane (CH2Cl2)

-

Anhydrous sodium sulfate (Na2SO4)

-

-

Procedure:

-

Dissolve di(2-picolyl)amine (1 equivalent) in acetonitrile.

-

Add 2-vinylpyridine (2.2 equivalents) to the solution.

-

The reaction mixture is heated under reflux for 48-72 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in dilute hydrochloric acid and washed with dichloromethane to remove any unreacted starting material.

-

The aqueous layer is then basified with a sodium hydroxide solution until a pH of ~10-12 is reached, resulting in the precipitation of the crude product.

-

The precipitate is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the this compound ligand as a solid, which can be further purified by recrystallization from a suitable solvent system like ethanol/water.

-

Synthesis of Fe(II)(this compound)(CH3CN)2

The iron(II) complex of this compound is a key species in many catalytic and bioinorganic studies. Its synthesis is a straightforward coordination reaction.

-

Materials:

-

This compound ligand

-

Iron(II) perchlorate (B79767) hexahydrate (Fe(ClO4)2·6H2O)

-

Acetonitrile (CH3CN)

-

Methanol (MeOH)

-

Diethyl ether

-

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve the this compound ligand (1 equivalent) in a minimal amount of acetonitrile.

-

In a separate flask, dissolve Fe(ClO4)2·6H2O (1 equivalent) in methanol.

-

Slowly add the iron(II) solution to the this compound solution with stirring. An immediate color change to deep red or purple should be observed, indicating complex formation.

-

Continue stirring the reaction mixture at room temperature for 1-2 hours.

-

Slowly add diethyl ether to the solution until a precipitate forms.

-

Collect the solid by filtration, wash with a small amount of diethyl ether, and dry under vacuum to yield --INVALID-LINK--2 as a crystalline solid.

-

Quantitative Data Presentation

The structural and spectroscopic properties of this compound and its metal complexes have been extensively characterized. The following tables summarize key quantitative data for the --INVALID-LINK--2 complex.

Crystallographic Data

The solid-state structure of --INVALID-LINK--2 has been determined by single-crystal X-ray diffraction.[2][3] The iron center adopts a distorted octahedral geometry. Selected bond lengths and angles are presented in Table 1.

| Parameter | Value |

| Bond Lengths (Å) | |

| Fe-N(amine) | ~1.96 |

| Fe-N(pyridine, avg.) | ~2.00 |

| Fe-N(acetonitrile) | ~1.94 |

| Bond Angles (°) | |

| N(amine)-Fe-N(acetonitrile) | ~178 |

| Note: These are approximate values. For detailed crystallographic data, including all bond lengths, angles, and atomic coordinates, please refer to the supporting information of the cited literature.[2][3] |

Spectroscopic Data

UV-Vis spectroscopy is a valuable tool for characterizing the electronic structure of this compound complexes. The --INVALID-LINK--2 complex exhibits characteristic metal-to-ligand charge transfer (MLCT) bands in the visible region.

| Solvent | λmax (nm) | ε (M⁻¹cm⁻¹) | Assignment |

| Acetonitrile | 378 | 7400 | MLCT |

| 454 | 5980 | MLCT | |

| Water (pH 6) | 378 | 2890 | MLCT |

| 453 | 2040 | MLCT |

Catalytic Cycle of Fe-N4Py in C-H Bond Oxidation

Iron complexes of this compound are potent catalysts for the oxidation of C-H bonds, a challenging and highly sought-after transformation in synthetic chemistry. The catalytic cycle is believed to proceed through a high-valent iron-oxo intermediate, [Fe(IV)(O)(this compound)]^2+, which is the active oxidant. A simplified representation of the catalytic cycle is depicted below.

Caption: Catalytic cycle of [Fe(this compound)] complexes in C-H bond oxidation.

Description of the Catalytic Cycle:

-

Resting State: The catalytic cycle begins with the iron(II) complex, [Fe(II)(this compound)(S)]^2+, where 'S' is a labile solvent molecule.

-

Formation of the Peroxo Adduct: The iron(II) complex reacts with a peroxide, such as hydrogen peroxide (H2O2), displacing the solvent molecule to form an iron(II)-peroxo intermediate.

-

Formation of the Hydroperoxo Intermediate: An intramolecular redox reaction occurs, leading to the formation of an iron(III)-hydroperoxo species, [Fe(III)(this compound)(OOH)]^2+.

-

Generation of the Active Oxidant: The O-O bond of the hydroperoxo intermediate undergoes cleavage to generate the highly reactive iron(IV)-oxo species, [Fe(IV)(O)(this compound)]^2+, which is the key oxidant in the cycle.

-

Hydrogen Atom Abstraction: The iron(IV)-oxo species abstracts a hydrogen atom from the C-H bond of a substrate (R-H), forming a substrate radical (R•) and an iron(III)-hydroxo complex.

-

Radical Rebound and Product Formation: The substrate radical rapidly recombines with the hydroxyl group bound to the iron center (radical rebound) to form the oxidized product (R-OH) and regenerate the iron(II) resting state of the catalyst, thus completing the catalytic cycle.

Applications in Drug Development

The ability of this compound and its metal complexes to interact with biological macromolecules has made them attractive candidates for drug development.

Anticancer Activity

Inspired by the natural anticancer agent bleomycin, which utilizes a metal-binding domain to effect DNA damage, this compound complexes, particularly those of iron, have been investigated for their anticancer properties. These complexes have been shown to induce oxidative cleavage of DNA, leading to cell death in cancer cell lines. The proposed mechanism involves the generation of reactive oxygen species (ROS) in the vicinity of DNA, initiated by the redox cycling of the iron center.

Caption: Proposed mechanism of anticancer activity of Fe-N4Py complexes.

Conclusion

The this compound ligand has proven to be a remarkably versatile platform for the development of functional metal complexes. Its well-defined coordination chemistry allows for the stabilization of various metal oxidation states and the generation of highly reactive intermediates. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to explore the potential of this compound in catalysis, bioinorganic chemistry, and drug development. Future research in this area will likely focus on the design of novel this compound derivatives with tailored electronic and steric properties to achieve even greater control over the reactivity and selectivity of their metal complexes, paving the way for new applications in sustainable chemistry and medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Nonheme FeIV=O Complexes Supported by Four Pentadentate Ligands: Reactivity toward H- and O- Atom Transfer Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ligand exchange and spin state equilibria of Fe(II)(this compound) and related complexes in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]

Primary Biological Activity: Anticancer Properties

An In-depth Technical Guide to the Biological Activity of N4Py Coordination Complexes

For Researchers, Scientists, and Drug Development Professionals

The most extensively studied biological activity of this compound coordination complexes is their potent cytotoxicity against various cancer cell lines. Unlike their structural analogue Bleomycin, which is a cytostatic agent that causes cell cycle arrest, this compound complexes are cytotoxic, primarily inducing cell death through caspase-dependent apoptosis.

Mechanism of Action

The anticancer activity of this compound complexes is a multi-step process initiated by cellular entry and culminating in oxidative stress-induced apoptosis.

-

Cellular Uptake: The this compound ligand and its metal complexes are understood to enter cells via passive transport. This ability to cross the cellular membrane is essential for their biological activity, as fluorophore-conjugated versions of this compound that were unable to enter the cell showed no cytotoxic effects.

-

Intracellular Metal Exchange: A critical aspect of this compound's bioactivity is the lability of the coordinated metal ion. Regardless of the metal complex initially administered to the cell culture (e.g., Mn(II), Cu(II), Zn(II)), the active species responsible for cellular damage is predominantly the iron(II)-N4Py complex. The free this compound ligand also exhibits high activity, which is attributed to its ability to scavenge endogenous, biologically available iron within the cell to form the active Fe(II)-N4Py complex.

-

Generation of Reactive Oxygen Species (ROS): The Fe(II)-N4Py complex reacts with endogenous molecules like hydrogen peroxide (H₂O₂) to generate highly reactive intermediates, including the high-valent Fe(IV)=O species. This process, which can involve the heterolytic cleavage of the O-O bond in an Fe(II)-OOH intermediate, leads to the formation of ROS.

-

Oxidative Damage and Apoptosis: The surge in intracellular ROS creates a state of intense oxidative stress. This impairs mitochondrial function, leading to the release of pro-apoptotic factors like cytochrome c. This event initiates a caspase cascade, ultimately leading to programmed cell death, or apoptosis. Roughly half of the induced cell death from Fe(II)-N4Py is caused by this caspase-dependent apoptotic pathway.

Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and its first-row transition metal complexes has been quantified using cell viability assays. The half-maximal inhibitory concentration (IC₅₀) values demonstrate potent activity in the low micromolar range against ovarian cancer cell lines.

| Compound | Cell Line | IC₅₀ (μM) after 24h | Cell Type |

| This compound (Ligand) | A2780 | 5 - 10 | Ovarian Carcinoma |

| SKOV3 | 5 - 10 | Ovarian Carcinoma | |

| OSE-C2 | 5 - 10 | Non-cancerous Ovarian | |

| [Mn(II)-N4Py] | A2780 | 5 - 10 | Ovarian Carcinoma |

| SKOV3 | 5 - 10 | Ovarian Carcinoma | |

| OSE-C2 | 5 - 10 | Non-cancerous Ovarian | |

| [Fe(II)-N4Py] | A2780 | 5 - 10 | Ovarian Carcinoma |

| SKOV3 | 5 - 10 | Ovarian Carcinoma | |

| OSE-C2 | 5 - 10 | Non-cancerous Ovarian | |

| [Fe(III)-N4Py] | A2780 | 5 - 10 | Ovarian Carcinoma |

| SKOV3 | 5 - 10 | Ovarian Carcinoma | |

| OSE-C2 | 5 - 10 | Non-cancerous Ovarian | |

| [Cu(II)-N4Py] | A2780 | > 50 | Ovarian Carcinoma |

| SKOV3 | > 50 | Ovarian Carcinoma | |

| OSE-C2 | > 50 | Non-cancerous Ovarian | |

| [Zn(II)-N4Py] | A2780 | > 50 | Ovarian Carcinoma |

| SKOV3 | > 50 | Ovarian Carcinoma | |

| OSE-C2 | > 50 | Non-cancerous Ovarian |

Data sourced from Geersing et al. (2018).

Apoptotic Signaling Pathway

The induction of apoptosis by Fe-N4Py complexes proceeds via the intrinsic (or mitochondrial) pathway. The process is initiated by ROS-induced damage to the mitochondria, which is regulated by the Bcl-2 family of proteins and executed by caspases.

Other Biological Activities

Antimicrobial Activity

While metal coordination complexes are widely explored as antimicrobial agents, there is a notable lack of specific published data on the antibacterial or antifungal activity of this compound complexes. Standard assays to determine the Minimum Inhibitory Concentration (MIC) have not been reported for this ligand system against common bacterial or fungal strains. This represents a significant gap in the literature and a potential avenue for future research.

Catalytic Oxidation Activity

As a functional mimic of iron-containing enzymes, Fe-N4Py complexes are effective catalysts for the oxidation of various organic substrates using hydrogen peroxide as the oxidant. This activity is relevant in biological contexts as it underlies the mechanism of oxidative damage. The catalytic efficiency, measured by turnover number (TON), has been quantified for several substrates.

| Substrate | Catalyst System | Product(s) | Turnover Number (TON) |

| Cyclohexane | [Fe(this compound)] / H₂O₂ | Cyclohexanol, Cyclohexanone | 22 |

| Adamantane | [Fe(this compound)] / H₂O₂ | 1-Adamantanol, 2-Adamantanone | 19 |

| Cyclohexene | [Fe(this compound)] / H₂O₂ | Cyclohexenol, Cyclohexenone | 14 |

| Styrene | [Fe(this compound)] / H₂O₂ | Styrene oxide, Benzaldehyde | 15 |

| Benzyl Alcohol | [Fe(this compound)] / H₂O₂ | Benzaldehyde | 43 |

Data represents mol product per mol catalyst. Sourced from Lubben et al.

Key Experimental Methodologies

The evaluation of the biological activity of this compound complexes relies on standardized in vitro assays. Detailed protocols for two fundamental experiments are provided below.

Protocol: Cell Viability (MTT) Assay

This protocol is used to determine the IC₅₀ values of this compound complexes by measuring metabolically active cells.

Materials:

-

96-well flat-bottomed sterile microtiter plates

-

Cancer cell lines (e.g., A2780, SKOV3)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

This compound complex stock solutions (in DMSO or appropriate solvent)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS

-

Solubilization solution: e.g., 10% SDS in 0.01 M HCl, or acidified isopropanol (B130326) (4 mM HCl, 0.1% NP40 in isopropanol)

-

Multichannel pipette and sterile tips

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader (absorbance at 570 nm)

Procedure:

-

Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the this compound complexes in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for "untreated" (medium only) and "solvent" controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, carefully remove the medium containing the compound. Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT solution.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 100-150 µL of the solubilization solution to each well to dissolve the crystals.

-

Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at 570 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank (medium only) wells from all other readings. Calculate cell viability as a percentage relative to the solvent control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol: Plasmid DNA Cleavage Assay

This protocol assesses the ability of this compound complexes to induce single- or double-strand breaks in plasmid DNA.

Materials:

-

Supercoiled plasmid DNA (e.g., pUC19 or pBR322)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.2)

-

This compound complex solutions

-

Dithiothreitol (DTT) or Hydrogen Peroxide (H₂O₂) as a co-reductant or co-oxidant

-

Agarose (B213101) (electrophoresis grade)

-

TAE or TBE buffer

-

DNA loading buffer (e.g., 6x, containing bromophenol blue and glycerol)

-

Ethidium bromide (EtBr) or a safer alternative (e.g., SYBR Safe)

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Reaction Setup: In sterile microcentrifuge tubes, prepare the reaction mixtures. A typical 20 µL reaction includes:

-

Tris-HCl buffer

-

Plasmid DNA (final concentration ~20-30 µM)

-

This compound complex at various concentrations

-

Co-reactant (e.g., DTT or H₂O₂) if required

-

Nuclease-free water to bring the final volume to 20 µL

-

Include a "DNA only" control lane and a "DNA + co-reactant" control lane.

-

-

Incubation: Gently mix the tubes and incubate at 37°C for a specified time (e.g., 30 minutes to 2 hours).

-

Stopping the Reaction: Stop the reaction by adding 4 µL of 6x DNA loading buffer to each tube.

-

Agarose Gel Electrophoresis: Prepare a 1% agarose gel in TAE or TBE buffer, containing the DNA stain (e.g., EtBr). Load the entire content of each reaction tube into separate wells of the gel.

-

Running the Gel: Run the gel at a constant voltage (e.g., 50-70 V) for 1.5-2 hours, or until the dye front has migrated sufficiently.

-

Visualization and Analysis: Visualize the DNA bands under UV light using a gel documentation system. The different forms of plasmid DNA will migrate differently:

-

Form I (Supercoiled): Migrates fastest.

-

Form II (Nicked/Single-Strand Break): Migrates slowest.

-

Form III (Linear/Double-Strand Break): Migrates at an intermediate rate.

-

-

Quantification: Quantify the intensity of each band using densitometry software (e.g., ImageJ). The percentage of each DNA form can be calculated to determine the extent and type of cleavage activity.

Conclusion and Future Directions

This compound coordination complexes, particularly with iron, represent a potent class of cytotoxic agents whose mechanism of action is intrinsically linked to the generation of oxidative stress and the induction of apoptosis. The understanding that intracellular metal exchange leads to the formation of a common active species, Fe(II)-N4Py, is crucial for the rational design of future drug candidates. While their anticancer properties are well-documented, significant opportunities exist for further research. The near-total absence of public data on the antimicrobial activities of this compound complexes is a clear gap that warrants investigation. Future studies should aim to screen these complexes against a broad panel of bacterial and fungal pathogens. Furthermore, modifying the this compound ligand scaffold could enhance cellular uptake, improve selectivity for cancer cells over healthy cells, and potentially unlock new biological activities.

Unlocking the Anticancer Potential of N4Py Complexes: A Technical Guide for Drug Development Professionals

Introduction

The quest for novel and more effective anticancer agents has led researchers to explore the therapeutic potential of metal-based complexes. Among these, N4Py (N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine) complexes have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines. This technical guide provides an in-depth overview of the current understanding of the anticancer properties of this compound complexes, focusing on their mechanism of action, quantitative cytotoxicity data, and the signaling pathways they modulate. Detailed experimental protocols for key assays are also provided to facilitate further research and development in this area.

Mechanism of Action: A Multi-Faceted Approach to Cancer Cell Death

This compound complexes exert their anticancer effects through a multi-pronged mechanism that primarily involves the induction of oxidative stress, leading to DNA damage and culminating in programmed cell death (apoptosis).

Cellular Uptake and Localization: Fe(II)-N4Py complexes and the unbound this compound ligand are believed to enter cells via passive diffusion through the cell membrane.[1] Once inside the cell, the precise subcellular localization can vary depending on the nature of the complex. For instance, while Fe(II)-N4Py is thought to be distributed in the cytoplasm, conjugation with different fluorophores can alter its localization to specific organelles such as lysosomes or mitochondria.[1]

Induction of Reactive Oxygen Species (ROS) and DNA Damage: A key aspect of the anticancer activity of this compound complexes is their ability to generate reactive oxygen species (ROS) within cancer cells. The iron(II)-N4Py complex, in particular, can react with molecular oxygen to produce superoxide (B77818) radicals, which can then lead to the formation of other highly reactive species. This surge in intracellular ROS levels creates a state of oxidative stress, which can damage cellular components, including DNA. Fe(II)-N4Py has been shown to cause both single and double-strand DNA breaks, a level of damage that can trigger cell death pathways.[1]

Induction of Apoptosis: The extensive cellular damage induced by this compound complexes ultimately leads to the activation of apoptosis, a controlled and programmed form of cell death. Studies have shown that Fe(II)-N4Py induces caspase-dependent apoptosis.[1] Caspases are a family of proteases that play a central role in executing the apoptotic program. The activation of specific caspases by this compound complexes initiates a cascade of events that dismantle the cell in an orderly fashion, minimizing damage to surrounding tissues.

Quantitative Cytotoxicity Data

The cytotoxic efficacy of this compound and similar metal complexes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting cell growth. The following tables summarize the available IC50 data for various this compound and related complexes. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions such as cell lines, incubation times, and assay methods.

| Complex | Cell Line | IC50 (µM) | Reference |

| Platinum (Pt) Complexes | |||

| trans, trans, trans-[Pt(N₃)₂(OH)₂(NH₃)(py)] (1) | A2780 (Ovarian) | 1.9 (with 365 nm irradiation) | [2] |

| trans, trans, trans-[Pt(N₃)₂(OH)₂(NH₃)(py)] (1) | A2780cis (Cisplatin-resistant Ovarian) | 16.9 (with 365 nm irradiation) | [2] |

| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | Moderately active | [3] |

| trans-[PtCl₂(1-methyl-5-nitropyrazole)₂] (4) | MCF-7 (Breast) | Lower than cisplatin (B142131) | [4] |

| Palladium (Pd) Complexes | |||

| [Pd(8Q)(bpy)]NO₃ | DU145 (Prostate) | 10.4 | [5] |

| [Pd(hzpy)(ox)] | PC-3 (Prostate) | 2.87 µg/mL | [6] |

| Complex 3A | HeLa (Cervical) | Similar to cisplatin (after 48h) | [7] |

| Complex 3A | MDA-MB-231 (Breast) | Similar to cisplatin (after 48h) | [7] |

| Iron (Fe) Complexes | |||

| Fe(II)-terpyridine complex (3) | Bel-7402 (Hepatoma) | 3.653 | [8] |

| Copper (Cu) Complexes | |||

| Cu(L) (pyrazine-based) | HeLa (Cervical) | 17.50 | [9] |

| Zinc (Zn) Complexes | |||

| Zinc Pyrithione (B72027) | Murine Thymocytes | Induces apoptosis at nanomolar concentrations | [10] |

Signaling Pathways in this compound-Induced Apoptosis

The induction of apoptosis by this compound complexes involves the modulation of intricate cellular signaling pathways. While the precise pathways are still under investigation and may vary between different this compound complexes and cancer cell types, current evidence points to the central role of the intrinsic (mitochondrial) pathway of apoptosis.

Proposed Intrinsic Apoptotic Pathway for this compound Complexes

The following diagram illustrates a proposed signaling cascade initiated by this compound complexes, leading to apoptosis.

Caption: Proposed mechanism of this compound complex-induced apoptosis.

Key Players in the Apoptotic Pathway:

-

p53: This tumor suppressor protein, often called the "guardian of the genome," is activated in response to cellular stress, such as DNA damage. Activated p53 can transcriptionally regulate genes involved in apoptosis.[11]

-

Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). The ratio of these proteins is critical in determining a cell's fate. This compound complexes are hypothesized to increase the Bax/Bcl-2 ratio, favoring apoptosis.[12][13]

-

Mitochondria: These organelles play a central role in the intrinsic apoptotic pathway. The increased Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the release of pro-apoptotic factors like cytochrome c.

-

Caspases: The release of cytochrome c triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates the executioner caspase-3.[10][14] Activated caspase-3 then cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

Potential Involvement of Other Signaling Pathways:

While the intrinsic apoptotic pathway appears to be a primary mechanism, other signaling pathways may also be involved in the anticancer effects of this compound complexes. The PI3K/Akt and MAPK signaling pathways are crucial regulators of cell survival, proliferation, and apoptosis, and are often dysregulated in cancer.[15][16] Further research is needed to elucidate the precise role of these pathways in the cellular response to this compound complexes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anticancer properties of this compound complexes.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity and, by inference, cell viability and proliferation.

Workflow for MTT Assay

Caption: Step-by-step workflow of the MTT assay.

Protocol:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the this compound complex in a suitable solvent (e.g., DMSO or sterile water).

-

Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations.

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound complex. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the complex) and a no-treatment control.

-

-

Incubation:

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

-

-

Solubilization of Formazan Crystals:

-

Carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle of Annexin V/PI Staining

Caption: Differentiation of cell populations by Annexin V/PI staining.

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the this compound complex at the desired concentrations for the appropriate time. Include positive and negative controls.

-

-

Cell Harvesting:

-

For adherent cells, gently detach them using trypsin-EDTA. For suspension cells, collect them by centrifugation.

-

Wash the cells twice with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples by flow cytometry within one hour. Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

-

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathways, such as p53, Bax, Bcl-2, and cleaved caspases.

Protocol:

-

Protein Extraction:

-

Treat cells with the this compound complex, harvest them, and wash with cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

Conclusion and Future Directions

This compound complexes represent a promising class of anticancer agents with a mechanism of action centered on the induction of oxidative stress and apoptosis. The available data, primarily on iron and platinum-based this compound complexes, demonstrate their potent cytotoxicity against a variety of cancer cell lines, including those resistant to conventional chemotherapeutics.

However, to fully realize the therapeutic potential of this compound complexes, further research is imperative. Key areas for future investigation include:

-

Systematic Structure-Activity Relationship (SAR) Studies: A comprehensive synthesis and evaluation of this compound complexes with a wider range of transition metals (e.g., copper, zinc, palladium, ruthenium) are needed to identify the most potent and selective anticancer agents.

-

In-Depth Mechanistic Studies: Elucidating the precise molecular targets and the detailed signaling pathways modulated by different this compound complexes in various cancer types will be crucial for rational drug design and identifying potential biomarkers for patient stratification. The specific roles of the PI3K/Akt and MAPK pathways in the response to this compound complexes warrant further investigation.

-

In Vivo Efficacy and Toxicity Studies: Promising this compound complexes should be advanced to preclinical animal models to evaluate their in vivo antitumor efficacy, pharmacokinetic properties, and toxicity profiles.

-

Development of Targeted Delivery Systems: To enhance tumor selectivity and minimize off-target effects, the development of nanoparticle-based or antibody-drug conjugate delivery systems for this compound complexes should be explored.

By addressing these research questions, the scientific and drug development communities can unlock the full therapeutic potential of this compound complexes and pave the way for their clinical translation as novel and effective anticancer drugs.

References

- 1. mdpi.com [mdpi.com]

- 2. A potent cytotoxic photoactivated platinum complex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biointerfaceresearch.com [biointerfaceresearch.com]

- 7. stedj-univerzitetpim.com [stedj-univerzitetpim.com]

- 8. Fe(ii) complexes of 2,2′:6′,2′′-terpyridine ligands functionalized with substituted-phenyl groups: synthesis, crystal structures and anticancer potential - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. Physicochemical properties and mechanism of action of a new copper(ii) pyrazine-based complex with high anticancer activity and selectivity towards cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Zinc pyrithione induces apoptosis and increases expression of Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. p53 activation enhances the sensitivity of non-small cell lung cancer to the combination of SH003 and docetaxel by inhibiting de novo pyrimidine synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MAP4K signaling pathways in cancer: roles, mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of the PI3K/AKT signaling pathway contributes to the anti-renal cell carcinoma effects of deoxyelephantopin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Ribosome subunit attrition and activation of the p53–MDM4 axis dominate the response of MLL-rearranged cancer cells to WDR5 WIN site inhibition - PMC [pmc.ncbi.nlm.nih.gov]

Initial Studies of N4Py in Oxidation Catalysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pentadentate nitrogen ligand N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine, commonly known as N4Py, has garnered significant attention in the field of bioinorganic chemistry and oxidation catalysis.[1] Iron complexes featuring the this compound ligand serve as functional models for the active sites of non-heme iron enzymes, such as bleomycin, which are involved in oxidative transformations.[2] This guide provides an in-depth overview of the initial studies of this compound-based complexes in oxidation catalysis, with a particular focus on iron complexes. It details the synthesis of these catalysts, their catalytic applications in the oxidation of various substrates, and the mechanistic insights that have been elucidated.

Synthesis of this compound Ligand and its Iron(II) Complex

The synthesis of this compound and its subsequent complexation with iron(II) are foundational steps for their use in oxidation catalysis.

Experimental Protocol: Synthesis of N,N-bis(2-pyridylmethyl)-N-bis(2-pyridyl)methylamine (this compound)

The synthesis of the this compound ligand can be achieved through reductive amination. A general procedure is outlined below, based on methodologies described in the literature.[3]

Materials:

-

N-[di(2-pyridinyl)methyl]-N-(2-pyridinylmethyl)methylamine (N3Py) or bis(2-pyridyl)methylamine

-

1-methyl-1H-imidazole-2-carbaldehyde or 3-(chloromethyl)isoquinoline

-

Potassium carbonate (K₂CO₃)

-

Appropriate solvent (e.g., acetonitrile)

-

Reducing agent (e.g., sodium borohydride, if applicable)

Procedure:

-

Preparation of the amine precursor: Synthesize or procure the starting secondary amine, such as N3Py, or primary amine, such as bis(2-pyridyl)methylamine.

-

Reaction with the pyridyl source:

-

For reductive amination: Dissolve the amine precursor and the corresponding aldehyde (e.g., 1-methyl-1H-imidazole-2-carbaldehyde) in a suitable solvent. Add a reducing agent and stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or LC-MS).

-

For alkylation: Dissolve the amine precursor in a suitable solvent and add a base such as K₂CO₃. Add the pyridyl-containing alkyl halide (e.g., 3-(chloromethyl)isoquinoline) dropwise and stir the mixture, potentially with heating, until the reaction is complete.

-

-

Work-up and Purification:

-

Quench the reaction with water and extract the product into an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure this compound ligand.

-

Experimental Protocol: Synthesis of Fe(this compound)(CH₃CN)₂

The iron(II) complex is typically prepared by reacting the this compound ligand with an iron(II) salt in a suitable solvent.

Materials:

-

This compound ligand

-

Iron(II) perchlorate (B79767) hexahydrate (Fe(ClO₄)₂·6H₂O) or a similar iron(II) salt

-

Acetonitrile (B52724) (CH₃CN)

Procedure:

-

Dissolve the this compound ligand in acetonitrile.

-

In a separate flask, dissolve an equimolar amount of the iron(II) salt in acetonitrile.

-

Add the iron(II) solution dropwise to the ligand solution with stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Stir the resulting solution at room temperature for a few hours.

-

The product can be precipitated by the slow diffusion of diethyl ether into the acetonitrile solution.

-

Collect the crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

Oxidation Catalysis Using Fe-N4Py Complexes

Iron complexes of this compound have demonstrated significant catalytic activity in a variety of oxidation reactions, primarily utilizing hydrogen peroxide or other oxygen atom transfer reagents as the terminal oxidant.